H-Dap(boc)-ome hcl
Description
Contemporary Relevance in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, H-Dap(boc)-OMe HCl serves as a crucial chiral building block. Its primary utility is found in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group on the side-chain amine provides robust protection under standard peptide coupling conditions, while the primary alpha-amino group remains free for chain elongation. Simultaneously, the methyl ester protects the C-terminus, which can be selectively deprotected for further modifications. This orthogonal protection scheme allows chemists to precisely control the sequence of reactions, enabling the construction of peptides with non-natural amino acids and complex side chains.
The presence of the diaminopropionic acid scaffold is instrumental for creating modified peptides and peptidomimetics. Researchers have utilized this building block in the synthesis of complex cyclic peptides. For instance, a linear octapeptide containing N-methylated amino acids was synthesized and subsequently cyclized, a process where managing epimerization at the C-terminal amino acid is a significant challenge. mdpi.com The defined stereochemistry of this compound is critical in such syntheses to ensure the final product has the correct three-dimensional structure. mdpi.com
Foundational Role in Biomolecular Design and Synthesis
The unique structure of this compound makes it a foundational component in the design and synthesis of sophisticated biomolecules intended for specific biological functions. The side-chain amino group, once deprotected, provides a reactive handle for attaching a wide array of functional moieties, including fluorophores, affinity tags, cross-linking agents, or drug molecules, without altering the peptide backbone.
A significant application is in the synthesis of targeted ligands for biological receptors. In one study, H-L-Dap(boc)-OMe was incorporated into the synthesis of a peptidomimetic ligand designed to target α5β1 integrins, which are cell adhesion receptors involved in various physiological and pathological processes. nih.gov The synthesis involved a multi-step solution-phase approach where the Dap derivative was coupled with other amino acids and a guanidino-functionalized benzoic acid to create the final complex ligand. nih.gov
Furthermore, this compound is a key starting material for creating isotopically labeled compounds used as molecular probes. In recent research, it was used in the synthesis of β-15N-labeled azides. acs.org These azides serve as valuable infrared (IR) probes because their vibrational signals appear in a region of the IR spectrum that is transparent for most biomolecules, allowing for sensitive detection of their local environment within proteins or other biological systems. acs.org
Applications of this compound in Biomolecular Synthesis
| Application Area | Description of Use | Research Example | Source |
|---|---|---|---|
| Peptide Synthesis | Incorporated as a non-natural amino acid to introduce a functionalizable side chain. | Used in solid-phase synthesis of peptide analogs. | |
| Peptidomimetics | Serves as a scaffold for building molecules that mimic peptide structures. | Synthesis of integrin-targeting ligands. | nih.gov |
| Bioconjugation | The deprotected side-chain amine acts as a site for attaching other molecules like drugs or imaging agents. | Used in the synthesis of functionalized nanoparticles for drug delivery and PET/MR imaging. | creative-peptides.com |
| Isotopic Labeling | Used as a precursor to create isotopically labeled molecules for biophysical studies. | Synthesis of β-15N-labeled azides for use as IR probes. | acs.org |
Overview of Current Research Trajectories
Current research continues to expand the utility of this compound into novel and innovative areas of chemical science. One major trajectory involves its use in constructing highly complex and functional molecular systems. For example, the building block is implicated in the synthesis of cRGD-functionalized, doxorubicin-conjugated, and 64Cu-labeled superparamagnetic iron oxide nanoparticles. creative-peptides.com These sophisticated nanoparticles are designed for targeted anticancer drug delivery and can be tracked in vivo using both Positron Emission Tomography (PET) and Magnetic Resonance (MR) imaging, demonstrating the crucial role of versatile synthons like this compound in creating next-generation theranostics. creative-peptides.com
Another active area of investigation is the development of new synthetic methods that leverage the unique reactivity of this compound. Research into the synthesis of novel diazo-transfer reagents, such as γ-15N-labeled trifluoromethanesulfonyl azide (B81097) (TfNN15N), utilized this compound as a test substrate to demonstrate the efficacy of the new reagent in converting primary amines to azides. acs.org This highlights its role not just as a building block but also as a standard for validating new chemical transformations.
The synthesis of constrained and macrocyclic peptides to enhance biological stability and activity remains a prominent research direction. mdpi.com The structural rigidity and defined stereochemistry of this compound are essential for the rational design of these complex architectures, which are of high interest in drug discovery for their improved pharmacological properties compared to their linear counterparts.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H19ClN2O4 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H |
InChI Key |
GDJLJNFNXINTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Strategic Synthesis and Derivatization of H Dap Boc Ome Hcl Analogues
Asymmetric Synthesis Approaches for Diaminopropanoic Acid Scaffolds
The biological activity of Dap-containing molecules is intrinsically linked to their stereochemistry. Consequently, the development of robust asymmetric syntheses to access enantiopure Dap scaffolds is of paramount importance. Three primary strategies dominate the field: chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.
Chiral Pool Synthesis: This approach leverages readily available, inexpensive, and enantiomerically pure starting materials, such as natural amino acids.
From L-Serine: A common and efficient route involves the conversion of L-serine. The synthetic sequence typically begins with the protection of the amino and carboxyl groups. The hydroxyl group of the serine side chain is then activated, often by conversion to a good leaving group like a mesylate or tosylate. Subsequent nucleophilic substitution with an azide (B81097) source (e.g., sodium azide, NaN₃) proceeds via an Sₙ2 mechanism, which crucially inverts the stereocenter at the β-carbon. Finally, reduction of the azide moiety, commonly achieved through catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, H₂O), yields the desired D-Dap derivative.
From L-Aspartic Acid: L-Aspartic acid can also serve as a precursor. The challenge lies in the selective manipulation of its two carboxyl groups. Methodologies such as the Curtius or Hofmann rearrangement on the side-chain carboxyl group (after appropriate protection of the α-amino and α-carboxyl functions) can be employed to generate the β-amino group.
Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction that creates the chiral center. For Dap synthesis, asymmetric Michael additions are particularly relevant. For instance, the conjugate addition of an amine equivalent (such as benzylamine (B48309) or a protected hydroxylamine) to an α,β-unsaturated carbonyl compound like methyl acrylate (B77674) can be catalyzed by chiral metal complexes or organocatalysts to produce the Dap backbone with high enantiomeric excess (e.e.).
Chiral Auxiliaries: In this method, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary directs a subsequent chemical transformation to occur diastereoselectively. For example, an achiral glycine (B1666218) enolate equivalent, attached to an Evans chiral auxiliary, can be subjected to electrophilic amination to introduce the β-amino group. The steric hindrance imposed by the auxiliary controls the facial selectivity of the reaction, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary releases the enantiopulriched Dap derivative.
Optimization of Stereoselective Synthetic Pathways for H-Dap(boc)-OMe HCl Precursors
While multiple pathways to Dap scaffolds exist, the synthesis of the specific target, this compound, requires careful optimization of reaction conditions to maximize yield, stereochemical fidelity, and purity. The route starting from L-serine is often preferred due to its reliability and predictable stereochemical outcome.
A representative optimized pathway proceeds as follows:
Protection: L-serine is first converted to its methyl ester hydrochloride salt using thionyl chloride (SOCl₂) in methanol (B129727). This is followed by protection of the α-amino group with a group orthogonal to Boc, such as the benzyloxycarbonyl (Cbz) group, using Cbz-Cl.
Activation: The side-chain hydroxyl group of Cbz-Ser-OMe is activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to form the mesylate. Temperature control is critical to prevent side reactions.
Displacement: The mesylate is displaced with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction proceeds with complete inversion of configuration, converting the L-serine stereochemistry to the D-azidoalanine configuration.
Reduction & β-Amine Protection: The azide is reduced to a primary amine. While catalytic hydrogenation is effective, it would also cleave the Cbz group. An alternative is the Staudinger reduction. Following reduction, the newly formed β-amino group is selectively protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the required Boc group.
Deprotection: The α-amino Cbz group is removed via catalytic hydrogenation (H₂/Pd-C). This step is clean and does not affect the acid-labile Boc group or the methyl ester.
Salt Formation: Finally, treatment with HCl in a non-aqueous solvent like diethyl ether or methanol precipitates the final product, this compound, as a stable, crystalline solid.
The table below summarizes key optimization parameters for critical steps in this pathway.
| Synthetic Step | Key Reagent/Condition | Typical Yield | Optimization Focus & Rationale |
|---|---|---|---|
| Hydroxyl Activation | MsCl, TEA, DCM, 0 °C | >95% | Low temperature minimizes side reactions. Use of TEA as a non-nucleophilic base prevents competing reactions. Dichloromethane (DCM) is an effective solvent. |
| Azide Displacement (Sₙ2) | NaN₃, DMF, 60-80 °C | 85-90% | DMF is a superior solvent for Sₙ2 reactions. Elevated temperature is required for efficient displacement, but must be controlled to prevent elimination byproducts. Stereochemical inversion is typically >99%. |
| β-Amine Protection | Boc₂O, Dioxane/H₂O | >90% | Biphasic conditions (Schotten-Baumann) ensure efficient reaction of the amine with Boc₂O while minimizing hydrolysis of the reagent. pH control is important. |
| α-Amine Deprotection | H₂, 10% Pd/C, MeOH | Quantitative | Catalytic hydrogenation is a clean and highly efficient method for Cbz group removal that is fully orthogonal to the Boc group and methyl ester. The reaction is easily monitored by TLC. |
Site-Specific Functionalization and Orthogonal Protecting Group Methodologies
The synthetic utility of this compound stems from its three distinct functional handles: the α-amino group, the β-amino group (protected as Boc), and the methyl ester. The principle of orthogonal protection is central to its use, allowing for the selective deprotection and modification of one site without affecting the others.
The table below outlines common orthogonal protecting groups used in conjunction with Dap chemistry.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz, Esters |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Esters |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc, Esters |
| Methyl Ester | -OMe | Saponification (e.g., LiOH, NaOH) | Boc, Fmoc, Cbz |
α-Amino Group: The this compound salt provides a free α-amino group (after neutralization). This site is the primary point for peptide chain elongation. Standard peptide coupling reagents, such as HATU, HBTU, or EDC/HOBt, can be used to acylate this amine with another protected amino acid or carboxylic acid, forming a new peptide bond with high efficiency and low racemization.
β-Amino Group: The β-amino group is masked by the acid-labile Boc protecting group. To functionalize this position, the Boc group is selectively cleaved using a strong acid like trifluoroacetic acid (TFA) in DCM. This treatment leaves Fmoc, Cbz, and ester groups intact. The resulting free β-amino group is a powerful nucleophile that can be derivatized through acylation, sulfonation, alkylation, or used as a handle for constructing cyclic peptides or other complex heterocyclic systems.
The methyl ester of this compound serves as a protected form of the carboxylic acid.
Saponification: The ester can be hydrolyzed to the free carboxylic acid using basic conditions, typically with lithium hydroxide (B78521) (LiOH) in a THF/water mixture. This reaction is generally clean and does not affect Boc, Fmoc, or Cbz groups, demonstrating its orthogonality.
Amidation: Once the free carboxylic acid is generated via saponification, it can be activated and coupled with a wide variety of primary or secondary amines to generate a library of C-terminal amides. This is a common strategy for modifying peptide properties, such as stability against carboxypeptidases or modulation of receptor binding.
Transesterification: While less common, the methyl ester can be converted to other esters under specific transesterification conditions, although direct synthesis from the carboxylic acid is often more straightforward.
Chemical Manipulation of Amino Functionalities
Isotopic Labeling for Mechanistic and Structural Probing (e.g., ¹⁵N-labeling of azides)
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, determining three-dimensional structures by NMR, and for quantitative analysis by mass spectrometry. The synthetic route to this compound is highly amenable to the site-specific incorporation of stable isotopes.
The most direct method for introducing a ¹⁵N label at the β-position leverages the azide displacement step. By substituting standard sodium azide (NaN₃) with its isotopically enriched counterpart, sodium [¹⁵N]-azide (Na¹⁵N₃), the ¹⁵N atom is incorporated specifically at the β-position. This is particularly powerful for several reasons:
NMR Spectroscopy: ¹⁵N is an NMR-active nucleus (I=1/2). Incorporating a ¹⁵N label provides a unique spectroscopic probe. In ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments, the labeled site gives a distinct cross-peak, enabling unambiguous assignment of the β-NH group's signals. This is critical for studying protein-ligand interactions, peptide folding, and determining hydrogen bonding patterns in solution.
Mechanistic Probing: Following the ¹⁵N label through a multi-step synthesis or a biological pathway provides definitive proof of bond-forming and bond-breaking events. For instance, it can be used to confirm that the β-amino group in the final product originates exclusively from the azide nucleophile.
Mass Spectrometry: Peptides or small molecules containing a ¹⁵N-labeled Dap residue can serve as ideal internal standards for quantitative mass spectrometry (LC-MS/MS) assays. The labeled standard is chemically identical to the analyte but has a distinct mass, allowing for highly accurate quantification by correcting for variations in sample preparation and instrument response.
Other isotopes can also be incorporated. For example, starting with ¹³C-labeled L-serine allows for the introduction of ¹³C atoms at specific positions, while using deuterated reagents (e.g., NaBD₄ for a reduction step) can install deuterium (B1214612) (²H) labels.
H Dap Boc Ome Hcl As a Chiral Synthon in Complex Molecular Architecture
Applications in Advanced Peptide Synthesis
The versatility of H-Dap(boc)-OMe HCl is prominently displayed in its application in various peptide synthesis strategies. The orthogonal protecting groups—the acid-labile Boc group and the saponifiable methyl ester—along with the reactive α-amino group, provide chemists with precise control over the peptide elongation process.
Solid-Phase Peptide Synthesis (SPPS) Adaptations and Challenges
This compound and its derivatives are well-suited for integration into Solid-Phase Peptide Synthesis (SPPS) protocols. In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. uniupo.it
The primary adaptation for incorporating this compound involves the strategic use of its protecting groups. The Boc group on the β-amino group provides stable protection during the coupling steps of the growing peptide chain. This side-chain protection is crucial to prevent unwanted branching or side reactions. The free α-amino group can be coupled to the resin-bound peptide, and the methyl ester at the C-terminus can be used for subsequent modifications after cleavage from the resin or in specific on-resin cyclization strategies.
However, challenges can arise. The bifunctional nature of the diaminopropionic acid core requires careful management of protecting groups to ensure selective coupling. Incomplete deprotection or coupling steps can lead to deletion sequences, and the steric hindrance of the Boc group can sometimes slow down coupling kinetics, necessitating the use of potent coupling reagents or extended reaction times. Furthermore, the presence of the ester can be a challenge if harsh basic or acidic conditions are required for other steps in the synthesis, which could lead to premature cleavage.
Solution-Phase Peptide Coupling Methodologies
In solution-phase synthesis, all reactants are dissolved in a solvent system. While often more labor-intensive due to the need for purification after each step, this method offers flexibility and is suitable for large-scale synthesis. google.com this compound is readily employed in these methodologies.
A key aspect of solution-phase synthesis is the choice of coupling reagents to form the peptide bond efficiently while minimizing side reactions, particularly epimerization. nih.gov Research has demonstrated the effectiveness of various coupling systems. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) with ethyl cyanohydroxyiminoacetate (Oxyma Pure) has proven to be highly effective. This system demonstrates superior performance in minimizing racemization compared to older additives like HOBt (N-hydroxybenzotriazole). orgsyn.org
The synthesis procedure typically involves the activation of the carboxyl group of an N-protected amino acid using the EDC-HCl/Oxyma system, followed by the addition of the amine component, such as this compound, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride salt. orgsyn.org
| Coupling System | Additive | Epimerization (DL%) | Yield | Reference |
| EDC-HCl | Oxyma Pure | 0.1% | High | orgsyn.org |
| EDC-HCl | HOBt | 3.7% | Lower than Oxyma | orgsyn.org |
| EDC-HCl | HOAt | <1-2% | - | orgsyn.org |
This table illustrates the comparative efficiency of different coupling additives used in solution-phase peptide synthesis, highlighting the low epimerization achieved with Oxyma Pure.
Stereochemical Control in Peptide Elongation and Cyclization
Maintaining stereochemical integrity at the α-carbon is one of the most critical challenges in peptide synthesis. The loss of chirality, known as racemization or epimerization, can occur during the activation of the carboxylic acid group, especially when using strong activating agents or bases. mdpi.com
The primary mechanism for this side reaction involves the formation of a 5(4H)-oxazolone intermediate. nih.gov The proton at the α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base. Subsequent non-stereospecific reprotonation leads to a mixture of L- and D-isomers, compromising the purity and biological activity of the final peptide. nih.govmdpi.com
Several strategies are employed to suppress epimerization when using synthons like this compound:
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are known to be effective and fast, reducing the lifetime of the activated species and thus the opportunity for racemization. mdpi.com
Base Selection: The use of sterically hindered, non-nucleophilic bases such as DIEA or 2,4,6-collidine is preferred over less hindered bases to minimize the abstraction of the α-proton. mdpi.com
Low Temperatures: Conducting the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization. orgsyn.org
During cyclization, the risk of epimerization is particularly high at the C-terminal residue being activated for intramolecular ring closure. Careful selection of the cyclization site and reaction conditions (pH, solvent, coupling reagent) is essential to ensure high stereochemical purity in the final cyclic peptide. mdpi.com
Construction of Conformationally Constrained Peptidomimetics
Peptides often suffer from poor metabolic stability and low bioavailability. To overcome these limitations, peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. uni-regensburg.de this compound is an excellent starting material for creating such molecules because the β-amino group provides a handle for introducing conformational constraints.
Design and Synthesis of Macrocyclic Structures
The introduction of diaminopropionic acid into a peptide sequence provides a key branching point for macrocyclization. The side-chain β-amino group can be used to form a lactam bridge with a carboxylic acid from another residue in the peptide sequence.
The synthesis of these macrocycles often involves a combination of solid-phase and solution-phase techniques. mdpi.com A linear peptide precursor containing the Dap residue is first synthesized on a solid support. After selective deprotection of the β-amino group of Dap and a side-chain carboxyl group of another residue (e.g., Asp or Glu), the on-resin cyclization can be performed. Alternatively, the linear peptide is cleaved from the resin and the cyclization is carried out in solution, often under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of coupling reagent for the cyclization step is critical for achieving good yields and minimizing epimerization. mdpi.com
| Cyclization Strategy | Phase | Key Feature | Common Reagents |
| On-Resin Cyclization | Solid-Phase | Simplified purification | PyBOP, HATU |
| Solution-Phase Cyclization | Solution-Phase | Flexibility, high-dilution conditions | DPPA, PyBOP |
This table summarizes common strategies for synthesizing macrocyclic peptidomimetics using Dap residues.
Incorporation into β-Turn and α-Helix Mimics
Secondary structures like β-turns and α-helices are crucial for the molecular recognition and biological activity of many peptides. The defined stereochemistry and functionality of this compound allow for its incorporation into scaffolds that mimic these structures.
By introducing a Dap residue, the peptide backbone can be forced to adopt a specific turn conformation. For example, cyclization between the β-amino group of Dap and a C-terminal carboxyl group can create a small ring that acts as a β-turn mimic. ru.nl These mimics can constrain the peptide into a bioactive conformation, enhancing binding affinity to its target receptor.
Furthermore, Dap derivatives can be used to create "stapled" peptides to stabilize α-helical structures. While traditional stapling involves all-hydrocarbon tethers, the functional side chain of Dap allows for the formation of different types of bridges, such as lactam or other linkages, which can also serve to reinforce the helical conformation, thereby improving the peptide's stability and cell permeability.
Utility in Natural Product Total Synthesis and Analogue Development
The chiral building block, this compound, and its closely related derivatives are instrumental in the total synthesis of complex natural products and the development of their analogues. The strategic placement of protecting groups, the Boc group on the beta-amino function and the methyl ester on the carboxyl group, allows for selective chemical manipulations, which is a cornerstone of modern synthetic organic chemistry.
A significant application of Dap-related synthons is in the synthesis of dolastatin 10 analogues. Dolastatin 10 is a potent antineoplastic pentapeptide originally isolated from the sea hare Dolabella auricularia. Its complex structure and high biological activity have made it a compelling target for synthetic chemists. In the synthesis of dolastatin 10 analogues, a protected diaminopropanoic acid derivative, Boc-Dap(4-N3)-OH, is coupled with other amino acid esters, such as phenylalanine methyl ester (H-Phe-OMe), using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt). acs.org The subsequent removal of the Boc protecting group under acidic conditions, for instance with HCl in dioxane, yields the free amine necessary for further peptide chain elongation. acs.org This strategic use of a protected Dap derivative is crucial for constructing the peptide backbone of these complex analogues.
Another example is the stereoselective total synthesis of N-Boc-dolaproine (Dap), which is an amino acid residue within dolastatin 10. researchgate.net Synthetic strategies have been developed that utilize a Baylis-Hillman reaction, followed by diastereoselective hydrogenation, to construct this non-proteinogenic amino acid. researchgate.net These routes highlight the versatility of chiral synthons in building the unique components of natural products.
The broader family of Daphniphyllum alkaloids, which comprises over 300 members with diverse and intricate structures, also represents a significant area where complex chiral synthons are employed. baranlab.org While not directly detailing the use of this compound, the synthetic campaigns toward these molecules, such as Heathcock's synthesis of methyl homodaphniphyllate, rely on the precise, stereocontrolled assembly of complex fragments, a principle that governs the utility of chiral building blocks like this compound. baranlab.org
The table below summarizes key examples of how Dap synthons are utilized in the synthesis of natural products and their analogues.
Table 1: Application of Dap Synthons in Natural Product Synthesis
| Natural Product/Analogue | Synthon Used (or related) | Key Reaction | Research Finding |
|---|---|---|---|
| Dolastatin 10 Analogues | Boc-Dap(4-N3)-OH | Peptide coupling (EDCI/HOBt) | Essential for forming the peptide backbone of the analogues. acs.org |
| Dolastatin 10 Analogues | Boc-Dap(4-N3)-Phe-OMe | HCl-mediated Boc deprotection | Generates a free amine for chain extension in a convergent synthesis approach. acs.org |
Development of Non-Proteinogenic Amino Acid Derivatives
This compound is a valuable starting material for the synthesis of a wide array of non-proteinogenic amino acids. These unnatural amino acids are crucial for probing biological processes, developing enzyme inhibitors, and creating novel peptide-based therapeutics with enhanced properties, such as resistance to proteolytic degradation. rsc.org
The synthesis of orthogonally protected 2,3-diaminopropanoic acid (Dap) is a key application. For instance, a synthetic strategy starting from D-serine can produce orthogonally protected L-Dap methyl esters. researchgate.net In these structures, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group can be paired with the acid-labile tert-butyloxycarbonyl (Boc) group. researchgate.net This orthogonal protection scheme allows for the selective deprotection and modification of either the α- or β-amino group, enabling the construction of complex peptide architectures and other derivatives. The synthesis often involves the oxidation of a primary alcohol function on a precursor to install the required carboxyl group. researchgate.net
Furthermore, Dap derivatives are used to create peptide-like structures that mimic or inhibit the function of biologically active natural products. mostwiedzy.pl For example, unsaturated α-aminopimelic acids, which are analogues of diaminopimelic acid (DAP), have been prepared and shown to be potent inhibitors of DAP D-dehydrogenase, an enzyme found in bacteria. mostwiedzy.pl
The versatility of this compound and related compounds extends to their use in chemoselective peptide ligation strategies. A Dap-Ser dipeptide can be incorporated into a peptide sequence, where the Dap residue serves as a masked hydroxyl amino functionality. rsc.org This allows for the construction of diverse and complex peptide structures, such as side chain-to-side chain cyclic peptides, branched peptides, and bridged peptides, through ligation chemistry. rsc.org Such advanced synthetic methods are vital for developing new peptide-based modalities that can target challenging biological targets like protein-protein interactions. rsc.org
The development of novel non-proteinogenic amino acids from readily available chiral pool α-amino acids is a robust field of study. gla.ac.uk Methodologies such as the Horner-Wadsworth-Emmons reaction and Overman rearrangement are employed to synthesize functionalized amino acids, including protected DAP derivatives. gla.ac.uk
Table 2: Synthesis of Non-Proteinogenic Amino Acid Derivatives from Dap Precursors
| Derivative Type | Synthetic Precursor | Key Method | Application/Significance |
|---|---|---|---|
| Orthogonally Protected L-Dap Methyl Esters | Nα-Fmoc-O-tert-butyl-D-serine | Reductive amination and oxidation | Creates versatile building blocks (e.g., Boc-L-Dap(Fmoc)-OMe) for complex peptide synthesis. researchgate.net |
| Dap-Ser Dipeptide | Fmoc-Dap-OH | Peptide coupling | Used in chemoselective ligation to build diverse peptide architectures like cyclic and bridged peptides. rsc.org |
| Diaminopimelic Acid (DAP) Analogues | Enone intermediates from amino acids | Diastereoselective reduction | Preparation of biologically important meso-DAP and L,L-DAP amino acids. gla.ac.uk |
Mechanistic Investigations and Reaction Dynamics Involving H Dap Boc Ome Hcl
Elucidation of Epimerization Pathways in Peptide Bond Formation
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can compromise the biological activity and structural integrity of the final product. For amino acid derivatives like H-Dap(Boc)-OMe HCl, the risk of epimerization at the α-carbon is a critical consideration during peptide coupling steps.
Two primary base-catalyzed mechanisms are responsible for the loss of stereochemical integrity:
Direct Enolization: This pathway involves the direct abstraction of the α-proton (Hα) by a base, leading to the formation of a planar enolate intermediate. Subsequent re-protonation can occur from either face, resulting in racemization or epimerization. Amino acids with electron-withdrawing groups in their side chains are more susceptible to this pathway due to the increased acidity of the α-proton. mdpi.com
Oxazolone (B7731731) Formation: The more common pathway for N-acylated amino acids involves the intramolecular cyclization of the activated carboxyl group to form a 5(4H)-oxazolone. The oxazolone intermediate has an acidic proton at the C4 position, which can be readily abstracted by a base. The resulting achiral oxazolone anion can be protonated from either side, leading to a loss of the original stereochemistry upon ring-opening by the amine nucleophile. mdpi.com The choice of coupling reagent and additives is critical, as they influence the rate of oxazolone formation and its propensity to racemize. mdpi.com
In the context of peptides containing Dap derivatives, the potential for epimerization has been studied. For instance, during the cyclization of a linear octapeptide containing a Boc-L-Dap residue, the reaction conditions were optimized to minimize C-epimerization. nih.gov It was observed that the reaction failed under neutral conditions but proceeded at pH 8, maintained by the addition of a base like DIEA (N,N-Diisopropylethylamine), when using PyBOP/HOAt as the coupling system. nih.gov Despite the presence of multiple N-methylated amino acids, the cyclization was completed successfully within 3 hours, indicating that careful control of pH and the coupling reagent system is essential to mitigate epimerization. nih.gov
Table 1: Factors Influencing Epimerization in Peptide Synthesis
| Factor | Influence on Epimerization | Reference |
|---|---|---|
| Base | A base can abstract the α-proton, leading to either direct enolization or oxazolone formation, both of which can cause racemization. | mdpi.comnih.gov |
| Coupling Reagent | The activation of the carboxylic acid can lead to the formation of intermediates like 5(4H)-oxazolones, which are prone to racemization. The choice of reagent (e.g., carbodiimides) affects this tendency. | mdpi.com |
| Amino Acid Structure | The side chain of the amino acid can influence the acidity of the α-proton. Electron-withdrawing groups increase the risk of epimerization. | mdpi.comnih.gov |
| Reaction pH | As demonstrated in the cyclization of a Boc-L-Dap containing peptide, controlling the pH is crucial. Cyclization was successful at pH 8, while neutral conditions failed. | nih.gov |
Understanding Chiral Induction and Diastereoselectivity in Synthetic Transformations
The inherent chirality of this compound and its derivatives is frequently leveraged to induce stereoselectivity in synthetic transformations. The goal is often to create new stereocenters with a high degree of control over their relative and absolute configuration.
A key strategy involves maintaining the chiral integrity of the starting material throughout a multi-step synthesis. For example, in the preparation of orthogonally protected L-Dap methyl esters, a synthetic route was designed to preserve the sensitive functional groups and the chiral integrity of the neighboring carbon atoms. mdpi.com This was achieved by using methods like catalytic hydrogen transfer for deprotection, which are known to be mild. mdpi.com
Stereoselective reactions are also employed to construct the Dap backbone itself. In one approach, a Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate (B77674) was used to synthesize a precursor to N-Boc-dolaproine, a Dap derivative. researchgate.net This reaction produced a mixture of diastereomers, which could be separated chromatographically. researchgate.net Subsequent diastereoselective hydrogenation of the double bond was a key step in establishing the final stereochemistry. researchgate.net
Furthermore, stereoselective N-Michael additions to chiral bicyclic dehydroalanine (B155165) derivatives have been used to synthesize various Nβ-substituted α,β-diamino acids. This method allows for the creation of enantiomerically pure Dap derivatives by controlling the approach of the nucleophile. zenodo.org
Table 2: Examples of Diastereoselective Reactions in Dap Derivative Synthesis
| Reaction Type | Reactants | Key Outcome | Reference |
|---|---|---|---|
| Baylis-Hillman Reaction | N-Boc-prolinal and methyl acrylate | Formation of a separable mixture of diastereomers. | researchgate.net |
| Double Bond Hydrogenation | Baylis-Hillman adduct | Diastereoselective reduction to establish desired stereochemistry. | researchgate.net |
Catalytic Systems in Transformations of Dap(Boc) Derivatives
Catalytic systems play a crucial role in enhancing the efficiency and selectivity of transformations involving Dap(Boc) derivatives. These can range from organocatalysts to transition-metal catalysts, often designed to achieve high levels of asymmetric induction.
Dap-based structures have themselves been incorporated into organocatalysts. For example, diacylaminopyridine (DAP) moieties have been used to create mechanically interlocked prolinamide-based rotaxanes. nih.gov These systems function as highly effective organocatalysts in asymmetric enamine-mediated processes, showing improved yields and enantioselectivities compared to their non-interlocked counterparts. nih.gov
Peptides themselves, which can be synthesized using this compound, are increasingly used as asymmetric catalysts. nih.gov The modular nature of peptides allows for the creation of large libraries that can be screened for catalytic activity in various reactions, such as epoxidation. nih.gov
In the realm of metal catalysis, copper-based photoredox systems have demonstrated broad applicability in transformations of organic halides. acs.org While not directly reacting with this compound in the examples provided, such catalytic cycles could potentially be employed in cross-coupling reactions to modify Dap side chains or other parts of a peptide structure. The catalyst, such as [(DPEphos)(bcp)Cu]PF₆, facilitates radical processes including reductions, cyclizations, and direct arylations under visible light irradiation. acs.org The development of catalysts for asymmetric induction is a major theme, with privileged chiral scaffolds like BINOL being widely used to create effective organocatalysts or ligands for metal complexes. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of H Dap Boc Ome Hcl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation and conformational analysis of H-Dap(boc)-OMe HCl derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to verify the successful installation of the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester moiety.
Structural Verification:
¹³C NMR: The carbon NMR spectrum complements the proton data, showing characteristic resonances for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the amino acid backbone. acs.org
A representative, though generalized, compilation of expected ¹H NMR chemical shifts for this compound is presented below. Actual values can vary based on the solvent and other experimental conditions.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Boc (t-butyl) | ~1.4 | s | - |
| -CH (alpha) | ~3.8 - 4.2 | dd | ~4-8 |
| -CH₂ (beta) | ~3.2 - 3.6 | m | - |
| -NH₂ | Variable | br s | - |
| -NH (Boc) | Variable | t | ~5-7 |
| -OCH₃ | ~3.7 | s | - |
Mass Spectrometry (MS) for Molecular Identification and Purity Profiling
Mass spectrometry is an essential analytical technique for the precise determination of molecular weight and for assessing the purity of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Molecular Weight Confirmation: MS analysis confirms the molecular weight of the synthesized compound, providing strong evidence of its identity. For this compound, the expected monoisotopic mass is approximately 254.103335 g/mol for the free base. chemspider.com High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. nih.gov
Purity Assessment and Byproduct Identification: Coupling mass spectrometry with a chromatographic technique, such as Liquid Chromatography (LC-MS), is a powerful approach for purity profiling. google.comresearchgate.net This allows for the separation of the main product from any impurities or side-products from the synthesis, with subsequent mass analysis of each component. This is particularly crucial in peptide synthesis, where side reactions can lead to a variety of byproducts. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment ions, providing structural information that is invaluable for identifying unknown impurities. researchgate.net
| Technique | Application | Information Obtained |
| ESI-MS | Molecular weight determination of polar compounds | Accurate mass of the parent ion |
| HRMS | Elemental composition determination | Highly accurate mass measurement for formula confirmation |
| LC-MS | Purity profiling and impurity identification | Separation and mass analysis of components in a mixture |
| MS/MS | Structural elucidation of ions | Fragmentation patterns for structural confirmation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Probing
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. horiba.comyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic absorptions would include:
N-H stretching: Around 3300-3500 cm⁻¹ for the amine and amide groups.
C-H stretching: In the 2850-3000 cm⁻¹ region for the aliphatic parts of the molecule. libretexts.org
C=O stretching: A strong band around 1740 cm⁻¹ for the methyl ester and another strong band around 1690 cm⁻¹ for the urethane (B1682113) carbonyl of the Boc group.
N-H bending: Around 1500-1600 cm⁻¹.
C-O stretching: In the 1000-1300 cm⁻¹ region. libretexts.org
Azides, which can be synthesized from Dap derivatives, are useful IR probes for studying protein structure and dynamics. acs.org
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. horiba.com This makes it a valuable complementary technique. For this compound, Raman spectroscopy could provide additional information on the C-C backbone vibrations and the symmetric vibrations of the tert-butyl group.
| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H (stretch) | 3300-3500 (medium) | 3300-3500 (medium) |
| C-H (aliphatic stretch) | 2850-3000 (strong) | 2800-3000 (strong) |
| C=O (ester) | ~1740 (strong) | ~1740 (medium) |
| C=O (Boc urethane) | ~1690 (strong) | ~1690 (medium) |
| N-H (bend) | 1500-1600 (medium) | - |
| C-O (stretch) | 1000-1300 (strong) | - |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for both monitoring the progress of chemical reactions and for the purification of the final products.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction. unibo.it By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The different components of the mixture will travel up the plate at different rates (indicated by their Rf values), allowing for a qualitative assessment of the reaction's status.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used for both analysis and purification. uniupo.it
Analytical HPLC: Reverse-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound and its derivatives. A C18 column is often employed with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). google.com A UV detector, typically set at 210-220 nm, is used to detect the peptide bonds and other chromophores. The retention time and the peak area on the chromatogram provide information about the identity and the purity of the compound, respectively.
Preparative HPLC: When high purity is required, preparative HPLC can be used to isolate the desired compound from a mixture. This technique uses larger columns and higher flow rates to handle larger quantities of material.
| Technique | Primary Use | Key Parameters |
| TLC | Reaction monitoring, qualitative analysis | Stationary phase (e.g., silica gel), mobile phase, Rf value |
| Analytical HPLC | Purity assessment, quantitative analysis | Column (e.g., C18), mobile phase gradient, retention time, peak area |
| Preparative HPLC | Purification | Column size, flow rate, fraction collection |
Computational Chemistry and Molecular Modeling Studies of H Dap Boc Ome Hcl Systems
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving amino acid derivatives. acs.orgfrontiersin.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby predicting the most favorable reaction pathways.
For derivatives of H-Dap(boc)-ome hcl, DFT calculations can be employed to study a variety of transformations. For instance, in the context of peptide synthesis, QM methods can analyze the coupling efficiency of the amino acid, the potential for side reactions, and the stereochemical outcome of the reaction. Studies on similar systems, such as the N-alkylation of amino derivatives, have shown that DFT can pinpoint the role of catalysts and reagents, detailing the stepwise mechanism of bond formation. acs.org For example, calculations have demonstrated that the oxidation of an alcohol to an aldehyde, followed by imine formation and subsequent reduction, is a viable pathway for N-alkylation, with the imine reduction being the thermodynamic driving force. acs.org
In the study of more complex reactions, such as the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from amino acids, DFT has been crucial in understanding the reaction mechanism, including the identification of the rate-determining step. frontiersin.org Similar approaches could be applied to understand the reactivity of the functional groups in this compound and its derivatives.
Table 1: Representative Energy Barriers for Reaction Steps in Amino Acid Derivative Reactions from DFT Studies
| Reaction Step | System | Method | Calculated Energy Barrier (kcal/mol) | Reference |
| SN2 Ring Closing | Ala-NCA | M06-2X/6-311++G(d,p) | 22.0 | frontiersin.org |
| SN2 Ring Closing | Ala-NTA | M06-2X/6-311++G(d,p) | 24.6 | frontiersin.org |
This table is illustrative and based on data for analogous systems. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Ensemble Characterization
This compound, like other flexible molecules, does not exist as a single static structure but rather as an ensemble of interconverting conformations. mdpi.comnih.gov Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape. By simulating the motion of atoms over time, MD can provide a detailed picture of the accessible conformations and their relative populations.
The conformational ensemble of this compound in different solvent environments can be characterized, providing insights into how the molecule might behave in various reaction conditions or biological media. Time-averaged restrained molecular dynamics (MD-tar) simulations can be particularly useful for refining the conformational ensemble against experimental NOE data from NMR. unirioja.es
Table 2: Key Conformational Features of Protected Amino Acid Derivatives Investigated by MD Simulations
| Molecule/System | Key Finding | Method | Reference |
| Ferrocene dipeptides with Boc-protected amino acids | Existence of multiple hydrogen-bonding patterns influencing conformation. | Monte Carlo, DFT, QTAIM | mdpi.com |
| Hybrid α/β-peptides | Combination of NMR and MD-tar simulations to determine solution conformations. | NMR, MD-tar | unirioja.es |
| Intrinsically disordered α-synuclein | Conformational ensembles are influenced by the chemical environment and adjacent protein sequences. | Solid-state NMR, Freezing approach | nih.gov |
Docking Studies in Rational Design of Ligands and Peptidomimetics
The structural scaffold of 2,3-diaminopropionic acid is a valuable building block in the design of peptidomimetics and other bioactive molecules. unimi.itoup.com this compound, as a protected form of this scaffold, is a key starting material for the synthesis of such compounds. Computational docking is a technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein.
Docking studies can be used to virtually screen libraries of compounds derived from this compound against a specific biological target, such as an enzyme or a receptor. escholarship.orgresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. For example, if designing inhibitors for a particular enzyme, derivatives of this compound could be docked into the active site of the enzyme to predict their binding affinity and mode of interaction. researchgate.net
The results of docking studies can guide the rational design of more potent and selective ligands. By analyzing the predicted binding poses, medicinal chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and propose modifications to the ligand structure to enhance these interactions. This iterative process of design, docking, synthesis, and testing is a cornerstone of modern drug discovery. acs.org
Table 3: Application of Docking Studies in Ligand and Peptidomimetic Design
| Application | Key Insight | Reference |
| Design of antimicrobial peptidomimetics | Correlation between bioactive conformations and transport efficiency. | oup.com |
| Design of β-amyloid aggregation modulators | Ability to increase solvent surface tension as a predictor of effect. | acs.org |
| Discovery of macrocyclic ligands | Rapid, flexible docking of dynamic ligands to multiple protein targets. | escholarship.org |
| Analysis of ligand-protein interactions | Identification of favorable interactions between a ligand and protein. | researchgate.net |
Prediction of Spectroscopic Properties for this compound Derivatives
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts and IR vibrational frequencies. researchgate.netmdpi.comdergipark.org.tr These predictions can be invaluable for the characterization of novel compounds derived from this compound.
By calculating the theoretical NMR spectrum of a proposed structure, it can be compared with the experimental spectrum to confirm the identity and purity of the synthesized compound. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for predicting NMR chemical shifts. dergipark.org.trresearchgate.net Discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.
Similarly, the prediction of IR spectra can aid in the identification of functional groups and the analysis of molecular structure. mdpi.comsemanticscholar.org Theoretical calculations can help to assign the vibrational modes observed in an experimental IR spectrum, providing a more detailed understanding of the molecule's vibrational properties. researchgate.net This can be particularly useful for identifying specific hydrogen bonding patterns or conformational isomers. mdpi.com
Table 4: Computational Methods for Spectroscopic Property Prediction
| Spectroscopic Property | Computational Method | Basis Set Example | Application | Reference |
| Vibrational Frequencies (IR) | DFT (B3LYP) | 6-311++G(d,p) | Assignment of vibrational bands and structural analysis. | researchgate.net |
| NMR Chemical Shifts | DFT (GIAO) | 6-31+G(d) | Correlation with experimental spectra for structural confirmation. | mdpi.com |
| IR Spectra | DFT (B3LYP) | 6-311G+(2d,p) | Analysis of monomeric and dimeric structures. | dergipark.org.tr |
| UV-Vis Spectra | TD-DFT | 6-311++G(d,p) | Prediction of electronic transitions. | researchgate.net |
Future Directions and Emerging Paradigms in H Dap Boc Ome Hcl Research
Exploration of Novel Biochemical Probe Development
The strategic placement of two distinct amino functionalities in H-Dap(boc)-ome hcl makes its parent structure, 2,3-diaminopropionic acid (Dap), an exceptional scaffold for the development of novel biochemical probes. The ability to selectively deprotect and functionalize either the α- or β-amino group allows for the precise attachment of reporter groups, quenchers, or bioactive moieties.
Researchers have successfully incorporated Dap derivatives into peptides to investigate protein structure and function. sci-hub.stacs.orgorganic-chemistry.org For instance, substituting lysine (B10760008) with Dap can probe the influence of side-chain length and charge proximity on the stability of α-helices and interactions with nucleic acids like RNA. sci-hub.storganic-chemistry.org The development of an efficient, cost-effective synthesis for orthogonally protected Dap has been a significant enabler for these studies. acs.orgorganic-chemistry.orgnih.gov
Furthermore, Dap derivatives are instrumental in creating sophisticated molecular probes for biological systems. By attaching fluorescent tags, such as the dinitrophenyl (Dnp) group, to the side chain, researchers can create tools for monitoring peptide synthesis, performing affinity purification, or for detection in various biological assays. smolecule.com Another innovative application is the development of isotopically labeled Dap derivatives, such as ¹⁵N-labelled 2,3-diaminopropionic acid, which function as advanced pH sensors for in vivo magnetic resonance imaging. mdpi.com
Table 1: Examples of Biochemical Probes Derived from Diaminopropionic Acid (Dap) Scaffolds
| Probe Type | Dap Derivative Structure | Application | Research Finding |
|---|---|---|---|
| Protein Structure Probe | Dap substituted for Lysine in polypeptides | Probing side-chain contributions to peptide secondary structure and binding interactions. | Demonstrated that moving a cationic charge closer to the peptide backbone can reduce nonspecific binding in RNA-binding peptides. sci-hub.storganic-chemistry.org |
| Affinity/Purity Tag | Boc-Dap(Dnp)-Osu | Monitoring peptide synthesis and facilitating affinity purification. | The Dnp group serves as a UV-active tag and an affinity handle for purification with anti-Dnp antibodies. smolecule.com |
| In Vivo pH Sensor | ¹³C, ¹⁵N-labeled 2,3-diaminopropionic acid | Non-invasive pH measurement in biological systems using magnetic resonance. | Identified [1-¹³C]-2,3-diaminopropionic acid as a novel, biocompatible pH sensor for the physiologically relevant range. mdpi.com |
| Fluorescent Probe | DanAla (2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid) | Live-cell imaging. | Synthesized from Boc-Dap-OH, these probes are used to visualize cellular processes. |
Integration into Advanced Supramolecular and Nanoscale Assemblies
The self-assembly of small molecules into complex, functional architectures is a cornerstone of bottom-up nanotechnology. Amino acids and short peptides are premier building blocks in this field due to their inherent chirality, biocompatibility, and capacity for directional hydrogen bonding. The incorporation of non-canonical amino acids like diaminopropionic acid, often with protecting groups like Boc, significantly influences the resulting supramolecular structures.
Research has shown that modifying peptides with diaminopropane (B31400) (DAP) can drive the formation of hydrogels, which are highly hydrated, three-dimensional polymer networks. frontiersin.org The Boc protecting group, in particular, can have a profound impact on the nature and morphology of peptide self-assembly, often enhancing the stability of the resulting nanostructures. frontiersin.org For example, the protection of a tryptophan side chain with a Boc group was found to stabilize hollow spherical nanoparticles, maintaining their structure across a range of pH values and temperatures. frontiersin.org
The ability of the Dap core to engage in specific molecular recognition events is also being explored in supramolecular chemistry. Synthetic receptors, such as calixarenes, have been designed to selectively bind organic ammonium (B1175870) ions, including the hydrochloride salt of Dap, through a combination of electrostatic and hydrogen-bonding interactions. beilstein-journals.org This principle underpins the design of more complex host-guest systems and molecular sensors. The versatility of the this compound scaffold makes it an attractive component for creating customized building blocks for these advanced materials, including drug delivery vehicles like hydrogels and nanotubes. frontiersin.orgmdpi.com
Table 2: Nanoscale Assemblies Incorporating Diaminopropionic Acid (Dap) Derivatives
| Assembly Type | Building Block Example | Driving Force | Potential Application |
|---|---|---|---|
| Hydrogel | Fmoc-Phe-DAP | Hydrogen bonding, π-stacking | Drug delivery of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org |
| Nanoparticles | Fmoc-Trp(Boc)-OH | Hydrophobic interactions, π-stacking | Stable drug delivery vehicles with hollow interiors. frontiersin.org |
| Host-Guest Complex | DAP·2HCl with Calixarene receptor | Electrostatic interactions, Hydrogen bonding | Molecular recognition and sensing of biogenic amines. beilstein-journals.org |
| Peptide Nanotubes | Diphenylalanine derivatives | Self-assembly via hydrogen bonds | Drug eluting stents, eradication of bacterial biofilms. frontiersin.org |
Innovative Methodologies for Library Synthesis and High-Throughput Screening
The generation of large, chemically diverse peptide libraries is a critical engine for drug discovery and chemical biology. Solid-phase peptide synthesis (SPPS) is the dominant technology for creating these libraries, and its efficiency relies on the availability of orthogonally protected amino acid building blocks. Orthogonal protection schemes allow for the selective removal of one protecting group while others remain intact, enabling site-specific modifications and the synthesis of complex peptide architectures such as branched and cyclic peptides.
This compound is an exemplary building block for these advanced synthetic strategies. The Boc group on the side-chain amine is stable to the conditions used to remove N-terminal Fmoc groups (piperidine), and the N-terminal amine can be selectively deprotected without affecting the Boc group. This orthogonality is fundamental to combinatorial chemistry. tandfonline.comtandfonline.com By incorporating Dap derivatives with different, mutually compatible protecting groups (e.g., Boc, Fmoc, Cbz, Alloc, Dde), chemists can generate vast libraries of peptides with diverse side-chain functionalizations at specific positions. tandfonline.com
These libraries are then subjected to high-throughput screening to identify molecules with desired biological activities. The development of high-throughput peptide synthesis platforms, capable of producing hundreds of thousands of unique peptides, relies on the availability and reliability of building blocks like this compound. lookchem.com The ability to introduce specific modifications, such as fluorescent labels or biotin (B1667282) tags via the Dap side chain, further facilitates the screening process. smolecule.comlookchem.com
Table 3: Orthogonal Protection Strategies for Dap in Library Synthesis
| Nα-Protection | Nβ-Protection | Deprotection Condition (Nβ) | Compatibility | Use Case |
|---|---|---|---|---|
| Fmoc | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Orthogonal to base-labile Fmoc group. | Standard strategy for introducing side-chain modifications after main chain synthesis. tandfonline.commdpi.com |
| Fmoc | Dde/ivDde | Hydrazine | Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. | Site-specific side-chain modification on solid support for branched or labeled peptides. |
| Fmoc | Alloc | Pd(0) catalyst | Orthogonal to acid- and base-labile groups. | Used for on-resin cyclization and modification under neutral conditions. tandfonline.comtandfonline.com |
| Boc | Cbz | Hydrogenolysis | Orthogonal to acid-labile Boc group. | Useful in solution-phase synthesis and for specific deprotection schemes. sci-hub.stacs.orgorganic-chemistry.org |
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique chemical properties of this compound and its derivatives have catalyzed research at the interface of chemical biology and materials science, leading to a host of interdisciplinary applications.
In chemical biology , the primary application lies in using Dap-containing peptides as molecular tools to dissect complex biological processes. As detailed previously, these derivatives serve as probes for protein-protein and protein-RNA interactions, helping to elucidate the structural basis of molecular recognition. sci-hub.storganic-chemistry.org Furthermore, Dap derivatives have been used as scaffolds for synthesizing potent and selective agonists for specific neurotransmitter receptors, such as the NMDA receptor, opening doors for new therapeutic strategies in neuroscience. medchemexpress.com The development of Dap-based pH sensors for in vivo imaging showcases a direct application in diagnostics and the study of disease-related physiological changes. mdpi.com
In materials science , the focus is on harnessing the self-assembly properties of Dap-containing peptides to create novel functional biomaterials. The ability to precisely control the chemical functionality of the Dap side chain allows for the tuning of material properties. This has led to the creation of "smart" hydrogels that can encapsulate and release drugs in response to specific stimuli. frontiersin.orgmdpi.com These materials have significant potential in regenerative medicine and targeted drug delivery. The construction of stable, hollow nanoparticles from Boc-protected amino acids further highlights the potential for creating advanced delivery systems. frontiersin.org The convergence of these fields allows for the design of materials that not only have desirable physical properties but are also bioactive and capable of specific interactions within a biological environment.
Table 4: Summary of Interdisciplinary Applications
| Field | Application Area | Specific Example | Reference |
|---|---|---|---|
| Chemical Biology | Probing Biomolecular Interactions | Investigating RNA-binding peptides by substituting lysine with Dap. | sci-hub.storganic-chemistry.org |
| Drug Discovery | Synthesis of a potent NMDA receptor glycine (B1666218) site agonist. | medchemexpress.com | |
| Diagnostics / In Vivo Imaging | Development of a hyperpolarized ¹⁵N-Dap derivative as a pH sensor. | mdpi.com | |
| Materials Science | Drug Delivery | Self-assembling peptide hydrogels for controlled release of NSAIDs. | frontiersin.org |
| Nanotechnology | Formation of stable, hollow nanoparticles from Fmoc-Trp(Boc)-OH. | frontiersin.org | |
| Biomaterials | Creation of drug-eluting coatings for medical implants like stents. | frontiersin.org |
Q & A
Q. How do researchers integrate findings on H-Dap(Boc)-OMe·HCl with conflicting literature on similar Boc-protected amino esters?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
